2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound known for its electron-deficient properties. It is commonly used as a building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols or amines .
Scientific Research Applications
2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing non-fullerene acceptors in organic photovoltaic devices.
Biology: It is used in the study of electron transfer processes and molecular interactions.
Industry: It is used in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-deficient nature, which allows it to participate in electron transfer processes. This property makes it an effective component in organic photovoltaic devices, where it facilitates the transfer of electrons between different molecular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorine substitution, which enhances its electron-deficient properties and makes it particularly effective in applications requiring efficient electron transfer .
Biological Activity
2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, a compound with notable electron-deficient properties, has garnered attention in various scientific fields, particularly in organic chemistry and biology. Its unique structure allows it to participate in significant biological activities, making it a valuable compound for research and application.
The molecular formula of this compound is C12H5FN2O with a molecular weight of 212.18 g/mol. The compound is characterized by its electron-deficient nature, which enhances its reactivity in various chemical environments.
Property | Value |
---|---|
Molecular Formula | C12H5FN2O |
Molecular Weight | 212.18 g/mol |
IUPAC Name | 2-(4-fluoro-3-oxoinden-1-ylidene)propanedinitrile |
InChI Key | OJVZXOPQFAJEIY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to facilitate electron transfer processes. This property is particularly useful in applications such as organic photovoltaic devices and molecular interactions in biological systems. The mechanism involves the stabilization of charge-separated states, which is crucial for effective electron transport.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity:
Studies have shown that derivatives of indene compounds can exhibit significant antitumor properties. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their potential as therapeutic agents .
Antibacterial and Antifungal Properties:
Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Preliminary results suggest that these compounds can inhibit the growth of certain pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a study published in PMC, researchers synthesized various derivatives of indane compounds and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of pyrazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated varying degrees of effectiveness, with some exhibiting IC50 values lower than those of standard antibiotics .
Properties
Molecular Formula |
C12H5FN2O |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5FN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2 |
InChI Key |
OJVZXOPQFAJEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)F |
Origin of Product |
United States |
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